molecular formula C18H15IO4 B5912423 6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one

6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B5912423
M. Wt: 422.2 g/mol
InChI Key: NAZCWQUZTDSLIC-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodophenol, ethyl acetoacetate, and appropriate aldehydes.

    Condensation Reaction: The initial step often involves a condensation reaction between ethyl acetoacetate and an aldehyde to form a chromen-4-one core.

    Substitution Reaction: The chromen-4-one core undergoes a substitution reaction with 4-iodophenol under basic conditions to introduce the iodophenoxy group.

    Hydroxylation: The final step involves hydroxylation at the 7-position to yield the target compound.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a chromanol derivative.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of 7-keto derivatives.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or DNA.

    Pathways Involved: It could modulate signaling pathways such as MAPK/ERK or PI3K/Akt, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Such as quercetin and kaempferol, which also have a chromen-4-one core.

    Coumarins: Such as umbelliferone and esculetin, which share structural similarities.

Uniqueness

6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of the iodophenoxy group, which can impart distinct biological activities and chemical reactivity compared to other chromen-4-one derivatives.

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IO4/c1-3-11-8-14-16(9-15(11)20)22-10(2)18(17(14)21)23-13-6-4-12(19)5-7-13/h4-9,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZCWQUZTDSLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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